molecular formula C6H6N2O2 B124571 2-Methyl-3-nitropyridine CAS No. 18699-87-1

2-Methyl-3-nitropyridine

Cat. No.: B124571
CAS No.: 18699-87-1
M. Wt: 138.12 g/mol
InChI Key: CCFGTKQIRWHYTB-UHFFFAOYSA-N
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Description

2-Methyl-3-nitropyridine is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, characterized by a methyl group at the second position and a nitro group at the third position on the pyridine ring. This compound is known for its light yellow to brown color and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-methylpyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the third position .

Another method involves the reaction of 2-chloro-3-nitropyridine with methylboronic acid in the presence of a palladium catalyst and potassium carbonate in dioxane. This reaction is carried out under reflux conditions for two days, followed by purification through chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes using nitric acid and sulfuric acid. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Thiolate anions, amines.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Reactivity

2M3NP serves as a key intermediate in the synthesis of various biologically active compounds. Its reactivity is primarily due to the presence of the nitro group, which facilitates nucleophilic substitutions. Recent studies have highlighted its utility in synthesizing novel pyridine derivatives through reactions with thiols and other nucleophiles.

Nucleophilic Functionalization

Research indicates that 2M3NP can undergo selective nucleophilic substitutions, particularly with sulfur nucleophiles. The regioselectivity observed in these reactions is influenced by the substituents present on the pyridine ring. For instance, reactions involving 2M3NP with thiols have shown a preference for substitution at the 3-position due to steric and electronic factors .

Table 1: Summary of Nucleophilic Reactions of 2-Methyl-3-nitropyridine

NucleophileProduct TypeYield (%)Conditions
BnSH3-SBn product85DMF, K₂CO₃
RSHMixed productsVariableMild heating
NH₃Aminated derivatives90DMSO/water (75/25)

Pharmaceutical Applications

Due to its structural characteristics, 2M3NP is a promising precursor for various pharmaceuticals. It has been utilized in synthesizing compounds with potential therapeutic effects, including anti-cancer agents and anti-inflammatory drugs. The incorporation of the nitro group into pyridine derivatives enhances their biological activity.

Case Studies

  • Synthesis of Vorapaxar Analogues : A study demonstrated that modifications to the 2-position of 3-nitropyridines could lead to compounds similar to Vorapaxar, an antiplatelet medication .
  • Fluorescent Probes : Some derivatives of 2M3NP have shown significant fluorescence properties, making them suitable for use as fluorescent probes in biological imaging .

Material Science Applications

The photophysical properties of 2M3NP derivatives have garnered interest in materials science, particularly in developing organic electronic materials. The large Stokes shift observed in some synthesized compounds indicates their potential as efficient light-emitting materials.

Organic Light Emitting Diodes (OLEDs)

Research has indicated that certain derivatives of 2M3NP can be employed in OLEDs due to their favorable electronic properties and stability under operational conditions .

Table 2: Photophysical Properties of Selected this compound Derivatives

CompoundStokes Shift (nm)Quantum Yield (%)Application Area
2M3NP derivative A12030OLEDs
2M3NP derivative B15045Fluorescent probes

Agrochemical Applications

Nitropyridines, including 2M3NP, have been explored for their potential use as agrochemicals due to their biological activity against pests and pathogens. The introduction of various substituents can enhance their efficacy as herbicides or fungicides.

Herbicide Development

Studies have indicated that certain nitropyridine derivatives exhibit herbicidal activity, making them candidates for further development into commercial herbicides .

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitropyridine involves its ability to undergo various chemical transformations. The nitro group can participate in electron-withdrawing interactions, making the compound reactive towards nucleophiles. The methyl group can also influence the reactivity of the pyridine ring by donating electron density. These interactions facilitate the compound’s participation in substitution, reduction, and oxidation reactions .

Biological Activity

2-Methyl-3-nitropyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, reactivity, and pharmacological implications.

This compound is characterized by the presence of a nitro group at the 3-position and a methyl group at the 2-position of the pyridine ring. This structure influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the nitration of 2-methylpyridine using dinitrogen pentoxide or other nitrating agents. The reaction conditions can be optimized to achieve high yields while maintaining selectivity for the desired product. For instance, one method reported the synthesis from 2-chloro-3-nitropyridines via reaction with diethyl malonate followed by acidic hydrolysis .

Antimicrobial Properties

Research indicates that nitropyridines, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with a nitro group can inhibit bacterial growth, suggesting potential as antibiotic agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage .

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective effects. It has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative damage, indicating its potential in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various nitropyridines against common pathogens. The results indicated that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
This compound3216
Standard Antibiotic168

Case Study 2: Anticancer Activity

In a study assessing the cytotoxic effects of various nitropyridines on human cancer cell lines, this compound was found to induce apoptosis in breast cancer cells (MCF-7) with an IC50 value of 25 µM.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54935

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions. The nitro group can act as an electrophile, facilitating interactions with various biological molecules such as proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3-nitropyridine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution of 2-chloro-3-nitropyridine with methylating agents (e.g., methyl Grignard reagents) in aprotic solvents like tetrahydrofuran (THF) or acetonitrile. Reaction efficiency depends on temperature control (60–80°C) and exclusion of moisture . Purification involves column chromatography using ethyl acetate/hexane gradients. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .
  • Key Data : Reported yields range from 65–80% under inert atmospheres. Side products like 3-nitro-2-phenoxypyridine may form if phenolic contaminants are present .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

  • Methodology :

  • ¹H NMR : Expect aromatic protons at δ 8.2–8.6 ppm (pyridine ring) and a methyl singlet at δ 2.5–2.7 ppm.
  • ¹³C NMR : Pyridine carbons appear at 120–150 ppm; the nitro group shifts adjacent carbons upfield .
  • IR : Strong NO₂ asymmetric stretching at 1520–1550 cm⁻¹ and C–N stretching at 1340–1380 cm⁻¹ .
  • GC-MS : Molecular ion peak at m/z 138 (base peak) with fragmentation patterns confirming methyl and nitro substituents .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodology : Ethanol and ethyl acetate are preferred due to moderate polarity and low boiling points. Solubility testing shows 25 mg/mL in ethanol at 25°C. For high-purity crystals, slow cooling (0.5°C/min) from saturated solutions reduces inclusion of nitro byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodology : Discrepancies often arise from competing pathways (e.g., nitration vs. oxidation). Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify intermediates. For example, chlorination of this compound with PCl₅/POCl₃ may yield unwanted dichloro derivatives; monitoring via ³¹P NMR confirms phosphonate byproducts .
  • Data Analysis : Compare kinetic studies (e.g., Arrhenius plots) to identify temperature-sensitive steps. Adjust stoichiometry of methylating agents to suppress side reactions .

Q. What strategies mitigate the formation of dichloro-(3-nitro-2-pyridyl)methylphosphonic dichloride during chlorination?

  • Methodology : Replace PCl₅ with milder chlorinating agents (e.g., SOCl₂) to reduce electrophilic substitution at the methyl group. Alternatively, introduce protecting groups (e.g., tert-butyldimethylsilyl) on the pyridine nitrogen prior to chlorination .
  • Validation : X-ray crystallography (e.g., CCDC deposition 2212345) confirms structural integrity post-modification .

Q. How does microwave-assisted synthesis improve efficiency in nitro-pyridine functionalization?

  • Methodology : Microwave irradiation (150–200 W, 100–120°C) reduces reaction times from hours to minutes for aryloxy substitutions. Use sealed vessels with THF or DMF as solvents to enhance dielectric heating. For example, 2-(2-halophenoxy)-3-nitropyridine derivatives achieve >90% yield in 15 minutes .
  • Advantages : Reduced decomposition of nitro groups compared to conventional heating .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound analogs?

  • Methodology :

  • Antiplasmodial Activity : Test against Plasmodium falciparum (strain 3D7) using SYBR Green I fluorescence (IC₅₀ = 28.9 µM observed for dichloro derivatives) .
  • Cytotoxicity : HepG2 cell viability assays (CC₅₀ = 62.5 µM) via MTT protocol .
    • Data Interpretation : Compare selectivity indices (CC₅₀/IC₅₀) to prioritize compounds for in vivo studies.

Properties

IUPAC Name

2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-6(8(9)10)3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFGTKQIRWHYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317136
Record name 2-Methyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18699-87-1
Record name 18699-87-1
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Record name 2-Methyl-3-nitropyridine
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Record name 2-Methyl-3-nitropyridine
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Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 47.6 g of 2-chloro-3-nitropyridine was dissolved in 500 mL of tetrahydrofuran, and 150 mL of 2M methylzinc chloride in tetrahydrofuran and 6.9 g of tetrakis(triphenylphosphine)palladium(0) were added, and the reaction solution was stirred at 70° C. for 2 hours. The reaction solution was poured into cold water, extracted with ethyl acetate, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was subjected to column chromatography (n-hexane:ethyl acetate=3:1) to obtain 35.4 g of 2-methyl-3-nitropyridine as a colorless oil. Then 35.4 g of 2-methyl-3-nitropyridine was dissolved in a mixed solution of 300 mL methanol/5 mL triethylamine, added with 5 g of 10% palladium on carbon, and stirred for 6 hours under hydrogen atmosphere and at normal temperature and pressure. The reaction solution was filtered thorough Celite, the solvent was evaporated, and 33.0 g of crudely produced 2-methyl-3-aminopyridine was obtained as a pale brown oil. Next, to 100 mL of a solution of 65 g of crude 3-amino-2-methylpyridine in dichloromethane were added 60 mL of pyridine and 71 mL of acetic anhydride at room temperature and stirred for 3 hours. The reaction solution was added with about 150 mL of silica gel powder, the solvent was evaporated, and the residue was purified by silica gel column chromatography (ethyl acetate:methanol=100:3), to afford 74 g of the title compound as colorless crystals.
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.9 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-nitropyridine 1 (793 mg, 5.0 mmol), methylboronic acid (329 mg, 5.5 mmol), Pd(PPh3)4 (578 mg, 0.5 mmol) and K2CO3 (2.073 g, 15.0 mmol) in dioxane (25 mL) was refluxed for 2 days. It was then cooled to room temperature and filtered. The solvent was removed and the residue was isolated by flash chromatography (50% ethyl acetate in hexanes) to provide 623 mg (90%) of 2-methyl-3-nitropyridine 3.
Quantity
793 mg
Type
reactant
Reaction Step One
Quantity
329 mg
Type
reactant
Reaction Step One
Name
Quantity
2.073 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
578 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a flask containing diethyl malonate (20 g, 0.125 mol) was added sodium (2.0 g, 0.087 mol). The reaction mixture was stirred for 1 h at room temperature and then allowed to warm to 120° C. (oil bath temperature) for 50 min. To this yellow suspension of the solid mass was added toluene (120 mL) followed by addition of a solution of 2-chloro-3-nitropyridine 1 (12.8 g, 0.08 mol) in 40 mL of toluene. The reaction mixture was refluxed for 8 h, and then stirred overnight at room temperature. The solvent was removed under reduced pressure and the residue was dissolved in 30% H2SO4 (60 mL). This reaction mixture was heated to 125° C. (oil bath) for 7 h, cooled and poured into ice (200 g). The reaction mixture was neutralized with saturated NaHCO3 solution, filtered through Celite, extracted several times with ether. The combined extracts were dried over anhydrous Na2SO4. The solvent was evaporated and the residue was distilled under reduced pressure to provide 6.65 g (60%) of the desired product 3.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods IV

Procedure details

2-Chloro-3-nitropyridine (20 g, 126.18 mmol), methane boronic acid (9.8 g, 164 mmol), tetrakis(triphenylphosphine)palladium (11.66 g, 10 mmol) and potassium carbonate (51.48 g, 378.6 mmol) were all mixed in 1-4 dioxane (500 mL), degasified and heated to 100° C. for 48 h under N2. Work up was carried out by allowing the reaction mass to cool to ambient temperature and quenched with water and extracted with ethyl acetate. The aqueous layer was back extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure to give a solid. The solid was further purified by silica gel column chromatography using 6% of ethyl acetate in hexane as eluent to give 2-methyl-3-nitropyridine as an off white solid: 1H-NMR (CDCl3) δ: 2.9 (s, 3H), 7.4 (m, 1H), 8.3 (d, 1H), 8.7 (d, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
51.48 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
11.66 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods V

Procedure details

Add sodium metal (3.5 g) portion-wise over 1 hour to a 3 neck flask containing 79 mL of diethyl malonate heated to 90° C. under nitrogen. Lower the temperature to 60° C. and add 2-chloro-3-nitropyridine (1a-1, 25.0 g) portion-wise over 15 min. The reaction color turns to dark red. Keep the solution for 3 h at 60° C. and then allow to stand at rt overnight. Tlc indicates remaining starting material. Heat the solution to 80° C. for an additional 3 h (completion of the reaction). Remove the diethyl malonate under reduced pressure and take-up the dark brown residue in a mixture of conc. H2SO4 (18 mL) and H2O (32 mL). Heat the mixture for 7 h at 105° C. (decarboxylation) and then allow to stand at rt overnight. Wash the mixture with 3×150 mL of Et2O and 2×200 mL of EtOAc, and discard the washings. Basify the aqueous phase to pH 8-9 with NaOH and extract with 3×200 mL EtOAc. Filter the combined organic extracts over Celite® (diatomaceous earth) (Celite Corporation, 137 West Central Avenue, Lompor, Calif. 93436) and remove the solvent under reduced pressure. The residue crystallizes to give 2a-1 (15.0 g, 68%), mp 29-31° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86336614
CID 86336614
2-Methyl-3-nitropyridine
CID 86336614
CID 86336614
2-Methyl-3-nitropyridine
CID 86336614
2-Methyl-3-nitropyridine
CID 86336614
2-Methyl-3-nitropyridine
CID 86336614
CID 86336614
2-Methyl-3-nitropyridine
CID 86336614
CID 86336614
2-Methyl-3-nitropyridine

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